molecular formula C27H46O4 B1194771 3,7,12-Trihydroxycholestan-26-al CAS No. 3836-01-9

3,7,12-Trihydroxycholestan-26-al

Cat. No.: B1194771
CAS No.: 3836-01-9
M. Wt: 434.7 g/mol
InChI Key: USFJGINJGUIFSY-XZULNKEGSA-N
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Description

3,7,12-Trihydroxycholestan-26-al is a chemical compound with the molecular formula C27H46O4. It is a cholestanoid, meaning it is derived from cholesterol. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 12, and an aldehyde group at position 26 on the cholestane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,12-Trihydroxycholestan-26-al typically involves the hydroxylation of cholestane derivatives. One common method is the oxidation of 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha, 26-tetraol to 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid via 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-al . This reaction is catalyzed by specific enzymes such as 3-alpha,7-alpha,12-alpha-trihydroxycholestan-26-al 26-oxidoreductase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above can be scaled up for industrial applications, provided that the necessary enzymes and substrates are available in sufficient quantities.

Chemical Reactions Analysis

Types of Reactions

3,7,12-Trihydroxycholestan-26-al undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products Formed

Scientific Research Applications

3,7,12-Trihydroxycholestan-26-al has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other cholestane derivatives.

    Biology: It plays a role in the study of bile acid biosynthesis and metabolism.

    Medicine: Research on this compound contributes to understanding cholesterol metabolism and related disorders.

    Industry: It can be used in the production of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Properties

CAS No.

3836-01-9

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal

InChI

InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

USFJGINJGUIFSY-XZULNKEGSA-N

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O

Isomeric SMILES

C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O

Key on ui other cas no.

3836-01-9

physical_description

Solid

Synonyms

3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al
3,7,12-trihydroxycholestan-26-al

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,7,12-Trihydroxycholestan-26-al
Reactant of Route 4
3,7,12-Trihydroxycholestan-26-al
Reactant of Route 5
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Reactant of Route 6
3,7,12-Trihydroxycholestan-26-al

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